1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride
CAS No.:
Cat. No.: VC15998513
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClN2O |
|---|---|
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 1,3-dihydropyrrolo[3,2-b]pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H |
| Standard InChI Key | NJPGWWQLNWICFN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC=N2)NC1=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [3,2-b] position. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmacological applications.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 1,3-dihydropyrrolo[3,2-b]pyridin-2-one; hydrochloride |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| Canonical SMILES | C1C2=C(C=CC=N2)NC1=O.Cl |
| InChI Key | NJPGWWQLNWICFN-UHFFFAOYSA-N |
The planar bicyclic system facilitates π-π stacking interactions, while the lactam group (C=O) and protonated amine (HCl salt) enable hydrogen bonding with biological targets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride typically involves multi-step organic reactions. A common approach utilizes lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to deprotonate intermediates, followed by cyclization and salt formation. For example:
-
Cyclocondensation: 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene compounds (e.g., malononitrile) in acetic acid and catalytic HCl to form the pyrrolopyridine core .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.
Key Reaction Conditions
Yield optimization remains challenging due to side reactions, but recent advances in microwave-assisted synthesis have improved efficiency .
Applications in Medicinal Chemistry
Drug Design Advantages
-
Ligand Efficiency: The scaffold’s low molecular weight (∼170 g/mol) and high ligand efficiency (LE = 0.44) make it ideal for optimizing pharmacokinetic properties .
-
Structural Modifiability: Substituents at the 3-, 5-, and 7-positions allow tuning of selectivity and potency. For example, trifluoromethyl groups at C5 improve FGFR1 binding by 300-fold .
Case Studies
-
FGFR Inhibitors: 1H-Pyrrolo[3,2-b]pyridine derivatives are in preclinical trials for cancers with FGFR pathway mutations .
-
Antiviral Agents: Structural analogs inhibit viral polymerases through allosteric modulation, though further validation is needed .
Future Perspectives
Challenges and Opportunities
-
Synthetic Complexity: Scalable synthesis remains a barrier; flow chemistry and enzymatic catalysis could address this .
-
Target Identification: Proteomic studies are needed to map off-target effects and optimize selectivity.
-
Therapeutic Expansion: Exploring roles in neurodegenerative diseases (e.g., Alzheimer’s) via kinase modulation is promising .
Recommended Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume